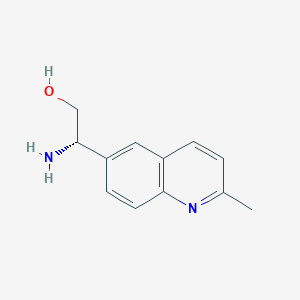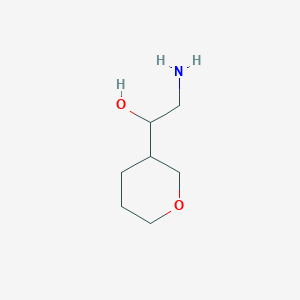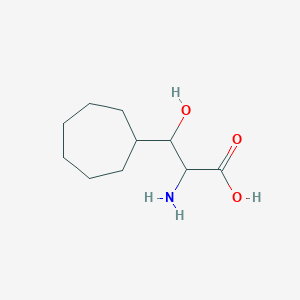
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cycloheptyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid typically involves multiple steps, starting with the cycloheptyl group as the core structure. One common synthetic route includes the following steps:
Cycloheptanone Formation: Cycloheptanone is synthesized through the cyclization of heptane-1,7-dione.
Hydroxylation: The cycloheptanone undergoes hydroxylation to introduce the hydroxyl group, forming cycloheptanol.
Amination: The cycloheptanol is then subjected to amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The hydroxyl group can be reduced to form a hydroxylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxylamine derivatives.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-3-cycloheptyl-3-hydroxypropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's biological activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
2-Amino-3-cycloheptyl-3-hydroxypropanoic acid is unique due to its specific structural features. Similar compounds include:
2-Amino-3-hydroxypropanoic acid: Lacks the cycloheptyl group.
3-Cycloheptylpropanoic acid: Lacks the amino and hydroxyl groups.
2-Amino-3-cycloheptylpropanoic acid: Lacks the hydroxyl group.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-amino-3-cycloheptyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-8(10(13)14)9(12)7-5-3-1-2-4-6-7/h7-9,12H,1-6,11H2,(H,13,14) |
Clave InChI |
BTDHIXMSQZXAKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
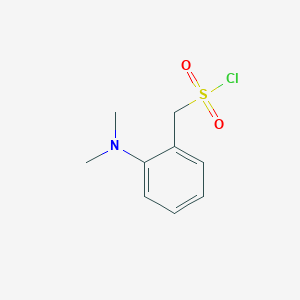
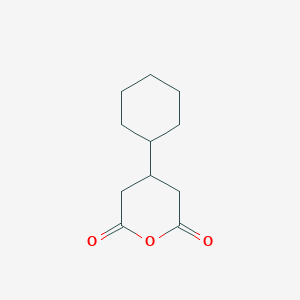
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)

![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)


